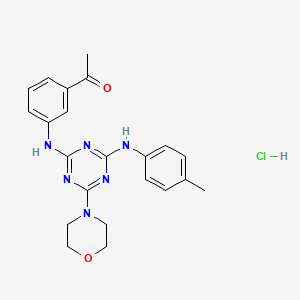
1-(3-((4-Morpholino-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((4-Morpholino-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride is a synthetic compound often encountered in advanced medicinal chemistry and pharmacological research. Known for its complex structure and multifunctional moieties, it exhibits significant potential in various biochemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-Morpholino-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride generally involves multiple steps:
Formation of the triazine core: Starting with the synthesis of the 1,3,5-triazine ring using suitable reagents like cyanuric chloride.
Attachment of p-tolylamino group:
Incorporation of morpholino group: This step typically involves reacting the intermediate with morpholine.
Linkage to ethanone moiety: This final step may include acylation to form the ethanone structure.
Industrial Production Methods
For industrial scale-up:
Optimization of reaction conditions: to ensure high yield and purity, often through the use of catalysts and controlled environments.
Green chemistry approaches: might be employed to minimize waste and enhance sustainability.
化学反応の分析
Types of Reactions
Oxidation and Reduction: The triazine and phenyl rings may undergo various oxidative transformations.
Substitution Reactions: Common for modifications on the triazine ring and phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: Use of nucleophiles like amines and alkyl halides.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Amine derivatives and reduced aromatic systems.
Substitution Products: Varied compounds depending on the nucleophile used.
科学的研究の応用
Chemistry
Ligand Synthesis: Used in the development of complex ligands for coordination chemistry.
Catalysis: It serves as a potential catalyst or catalyst precursor.
Biology
Enzyme Inhibition: Explored for its role in inhibiting specific enzymes involved in disease pathways.
Medicine
Drug Development: Investigated for its therapeutic potential in treating various conditions due to its ability to modulate biological targets.
Industry
Material Science: Used in the development of novel materials with specific electronic properties.
作用機序
The compound exerts its effects through:
Targeting specific molecular pathways: Often involving key enzymes or receptors.
Modulating cellular processes: Such as signal transduction or gene expression.
類似化合物との比較
Similar Compounds
1-(3-((4-Morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone
4-Morpholino-6-(phenylamino)-1,3,5-triazine
Uniqueness
Structural complexity: The presence of both morpholino and p-tolylamino groups distinguishes it from simpler triazine derivatives.
Specific activity: Unique interactions with biological targets that similar compounds may not exhibit.
Conclusion
1-(3-((4-Morpholino-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride stands out in scientific research and applications due to its multifaceted structure and significant potential in chemistry, biology, medicine, and industry. Its synthesis, reactivity, and specific applications underline its importance in advancing various fields.
特性
IUPAC Name |
1-[3-[[4-(4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2.ClH/c1-15-6-8-18(9-7-15)23-20-25-21(24-19-5-3-4-17(14-19)16(2)29)27-22(26-20)28-10-12-30-13-11-28;/h3-9,14H,10-13H2,1-2H3,(H2,23,24,25,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMULTFRQPBJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














